molecular formula C6H15NO3S B2861174 3-Methoxy-2,2-dimethylpropane-1-sulfonamide CAS No. 1484317-86-3

3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Cat. No.: B2861174
CAS No.: 1484317-86-3
M. Wt: 181.25
InChI Key: IFNGHOLRFPPIQT-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropane-1-sulfonamide is a chemical compound with the CAS Number: 1484317-86-3 . It has a molecular weight of 181.26 . The IUPAC name for this compound is 3-methoxy-2,2-dimethyl-1-propanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15NO3S/c1-6(2,4-10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) . This indicates that the molecule consists of a propane backbone with two methyl groups and a methoxy group attached to the carbon atoms. A sulfonamide group is also attached to the propane backbone .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Degradation of Sulfonated Azo Dyes

A study by Goszczyński et al. (1994) investigated the degradation pathways of sulfonated azo dyes, including compounds related to 3-Methoxy-2,2-dimethylpropane-1-sulfonamide, by microbial peroxidases. This research highlights the potential of microbial enzymes in the breakdown of complex sulfonated compounds in environmental remediation efforts Goszczyński et al., 1994.

Synthesis and Biological Activity

El-Mariah and Nassar (2008) focused on synthesizing novel pyridone derivatives containing the sulfonamide moiety, starting from dimethyl 4-(methoxymethylene)-2-pentenedioate. These compounds were anticipated to possess bactericidal and fungicidal properties, demonstrating the sulfonamides' potential in developing new antimicrobial agents El-Mariah & Nassar, 2008.

Methodology in Organic Synthesis

Baskin and Wang (2002) developed a mild and convenient method for synthesizing various alkyl and aryl sulfinic acid salts and sulfonamides, including those related to this compound. This method involves the use of sodium 3-methoxy-3-oxopropane-1-sulfinate, showcasing advancements in the synthesis of sulfonamide compounds Baskin & Wang, 2002.

Solubility Modulation in Polymer Chemistry

Hildebrand et al. (2016) investigated the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions. By varying the spacer group between the cationic and anionic moieties, they modulated the polymers' solubility and thermoresponsive behavior, indicating the role of sulfonamide structures in designing responsive materials Hildebrand et al., 2016.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-methoxy-2,2-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,4-10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNGHOLRFPPIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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